(Tetrahydropyran-4-yl)zinc iodide, 0.5M in THF
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Overview
Description
(Tetrahydropyran-4-yl)zinc iodide, 0.5M in THF is a useful research compound. Its molecular formula is C5H9IOZn and its molecular weight is 277.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Organic Reactions
Tetrahydropyran-4-ylzinc iodide is involved in complex synthetic pathways, highlighting its role in the synthesis of chiral compounds and natural products. For instance, it has been used in the synthesis of (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, a compound found in the rectal glandular secretion of Bactrocera nigrotibialis, demonstrating its utility in the study of natural product chemistry and pheromone synthesis (Perkins, Kitching, König, & Drew, 1990).
Material Science and Catalysis
In material science, Tetrahydropyran-4-ylzinc iodide's derivatives are pivotal in forming complex macrocycles with significant electron-deficient properties. These materials have potential applications in catalysis, illustrating the compound's contribution to developing new catalytic systems that can facilitate various organic reactions (Bergami, Donzello, Monacelli, Ercolani, & Kadish, 2005).
Advanced Synthesis Techniques
Furthermore, the compound has been involved in advanced synthesis techniques, such as Prins cyclization, to synthesize compounds with tetrahydropyran moiety. This demonstrates its role in creating biologically active compounds with potential therapeutic applications. The use of heterogeneous catalysts in such reactions underscores the compound's versatility in organic synthesis, offering pathways to synthesize complex molecules efficiently (Štekrová, Mäki-Arvela, Kumar, Behravesh, Aho, Balme, Volcho, Salakhutdinov, & Murzin, 2015).
Spectroscopic and Structural Studies
Tetrahydropyran-4-ylzinc iodide and its derivatives have also been subjects of spectroscopic and structural studies, providing insights into their molecular structures and reactivity patterns. Such studies are crucial for understanding the compound's behavior in various chemical environments and its interactions with other molecules, further broadening its applications in synthetic chemistry and material science (Umamatheswari, Pratha, & Kabilan, 2011).
Future Directions
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that Tetrahydropyran-4-ylzinc iodide could potentially play a role in the synthesis of these biologically important compounds in the future.
Mechanism of Action
Target of Action
The primary target of (Tetrahydropyran-4-yl)zinc iodide is the tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . They are often found in natural products and medicinal chemistry programs .
Mode of Action
(Tetrahydropyran-4-yl)zinc iodide interacts with its targets through a process known as retrosynthetic disconnection . This process involves breaking down complex molecules into simpler ones, which can then be reassembled to form the desired product . The compound’s interaction with its targets results in the formation of THP rings .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of thp rings , which are key components of many biologically active molecules .
Result of Action
The primary result of the action of (Tetrahydropyran-4-yl)zinc iodide is the formation of THP rings . These rings are crucial components of many biologically active molecules , and their synthesis is a key step in the production of these molecules .
Properties
IUPAC Name |
iodozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.HI.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAIHJCIFPDZIX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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